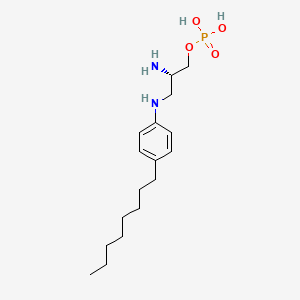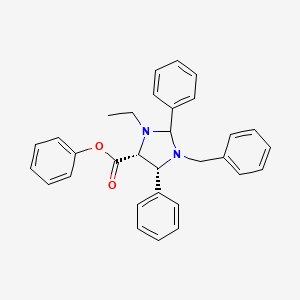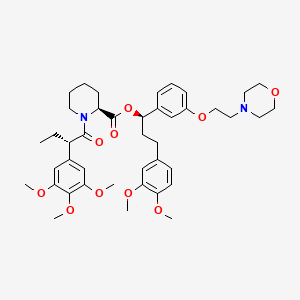
Cardiosulfa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inducer of deformation in Zebrafish through the AhR-mediated, CYP1A-independent pathway; High Quality Biochemicals for Research Uses
Scientific Research Applications
1. Solid-State Form Characterization
Cardiosulfa, a sulfonamide molecule, has been the subject of research for its solid-state forms. A study by Kumar, Rana, and Nangia (2013) focused on the systematic study of solid-state forms of Cardiosulfa and its analogues, revealing insights into the molecule's interactions and structural conformations. They found that different solid-state forms of Cardiosulfa exhibited varied solubility and dissolution rates, which were influenced by the molecule’s conformation in the crystal structure (Kumar, Rana, & Nangia, 2013).
2. Biological Probing with Cardiosulfa
Ko and Shin (2012) identified Cardiosulfa as a small molecule capable of inducing heart deformation in zebrafish. This discovery was significant for studying heart development and the aryl hydrocarbon receptor (AhR) signaling pathway. The study highlighted Cardiosulfa's potential as a biological probe for investigating the AhR pathway, particularly in its role in heart formation and function (Ko & Shin, 2012).
properties
CAS RN |
1196109-25-7 |
|---|---|
Product Name |
Cardiosulfa |
Molecular Formula |
C21H16F3N3O4S |
Molecular Weight |
463.431 |
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2-nitro-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H16F3N3O4S/c1-2-26-17-6-4-3-5-15(17)16-12-14(8-9-18(16)26)25-32(30,31)20-10-7-13(21(22,23)24)11-19(20)27(28)29/h3-12,25H,2H2,1H3 |
InChI Key |
VFCWAFAYAHUMIG-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])C4=CC=CC=C41 |
synonyms |
N-(9-Ethyl-9H-carbazol-3-yl)-2-nitro-4-(trifluoromethyl)-benzenesulfonamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide](/img/structure/B560427.png)


![4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol](/img/structure/B560432.png)



![1-ethylsulfinyl-N-[(4-hex-5-ynoxyphenyl)methyl]-N-(5-oxohexyl)formamide](/img/structure/B560438.png)


![5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid](/img/structure/B560444.png)
